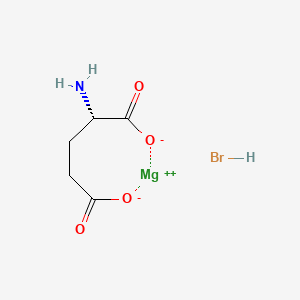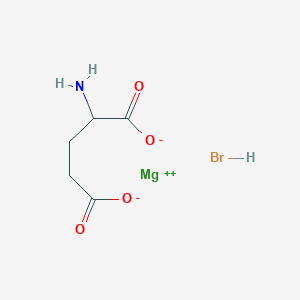![molecular formula C16H22Br2N2 B12317674 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide CAS No. 53952-75-3](/img/structure/B12317674.png)
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide is a chemical compound with the molecular formula C16H22Br2N2 and a molecular weight of 402.17 g/mol . It is characterized by the presence of two pyridinium rings connected by a hexyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide typically involves the reaction of 1-bromohexane with pyridine to form 1-(6-bromohexyl)pyridinium bromide. This intermediate is then reacted with another equivalent of pyridine to yield the final product . The reaction conditions usually involve heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyridinium rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the pyridinium rings to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide ions, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxides, while reduction may produce piperidine derivatives.
Scientific Research Applications
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological membranes and proteins, affecting their function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials, including ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of 1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide involves its interaction with molecular targets such as proteins and membranes. The pyridinium rings can engage in π-π interactions with aromatic residues in proteins, while the hexyl chain can insert into lipid bilayers, disrupting membrane integrity. These interactions can lead to various biological effects, including antimicrobial activity and modulation of protein function.
Comparison with Similar Compounds
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide can be compared with other similar compounds, such as:
- 1-hexadecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium dichloride : This compound has a similar structure but with a longer alkyl chain and different counterions (chloride instead of bromide).
- 1-methyl-1-[6-(1-methylpyrrolidin-1-ium-1-yl)hexyl]pyrrolidin-1-ium diiodide : This compound features pyrrolidinium rings instead of pyridinium rings and iodide counterions.
The uniqueness of this compound lies in its specific combination of pyridinium rings and hexyl chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53952-75-3 |
|---|---|
Molecular Formula |
C16H22Br2N2 |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
1-(6-pyridin-1-ium-1-ylhexyl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C16H22N2.2BrH/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18;;/h3-4,7-10,13-16H,1-2,5-6,11-12H2;2*1H/q+2;;/p-2 |
InChI Key |
YNXFSNSONRTBKQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)
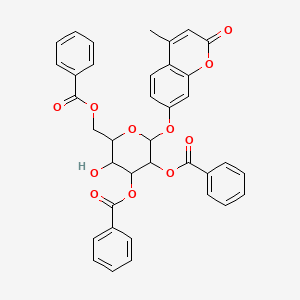

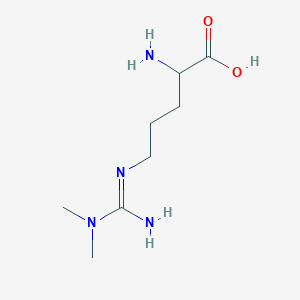
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)
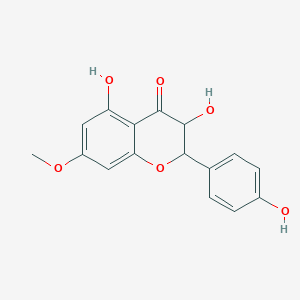
![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)
![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)

![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)

